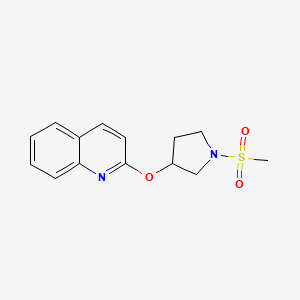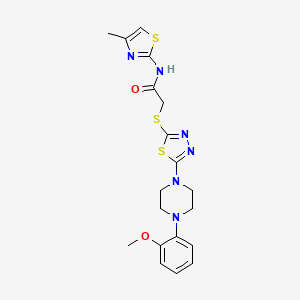![molecular formula C9H6F4N2S B2389291 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 329269-59-2](/img/structure/B2389291.png)
1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances and has generated interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that difluoromethyl groups can interact with biological targets in a unique manner, often enhancing the potency and selectivity of drug molecules . The compound may interact with its targets via covalent or non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Difluoromethyl-containing compounds are known to influence a variety of biochemical pathways, depending on their specific targets . The compound could potentially affect the function of enzymes or receptors, leading to downstream effects on cellular signaling pathways .
Pharmacokinetics
The presence of difluoromethyl groups can influence the pharmacokinetic properties of drug molecules, often enhancing their metabolic stability and bioavailability .
Result of Action
Based on the known effects of difluoromethyl-containing compounds, it could potentially lead to changes in cellular signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethyl sulfonium salts, which can facilitate the difluoromethylation of various substrates under mild conditions . Another approach involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates, allowing the formation of difluoromethyl thioethers .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. These methods would need to ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability. The use of continuous flow reactors and optimized reaction conditions could be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity profiles.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace the difluoromethyl or difluoromethylsulfanyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions could produce a wide range of derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl ketones: These compounds share the difluoromethyl group and are used in similar applications, particularly in drug design and materials science.
Difluoromethyl thioethers: Structurally similar due to the presence of sulfur, these compounds are also used in synthetic chemistry and industrial applications.
Uniqueness
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole is unique due to the combination of the benzodiazole ring with both difluoromethyl and difluoromethylsulfanyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2S/c10-7(11)15-6-4-2-1-3-5(6)14-9(15)16-8(12)13/h1-4,7-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBXPXYRTCDIEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

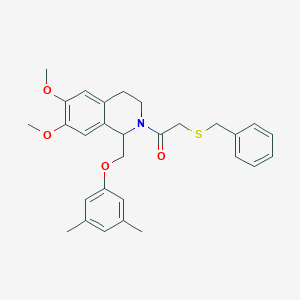
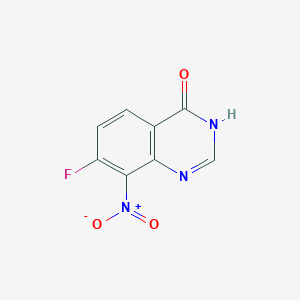
![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2389213.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2389214.png)
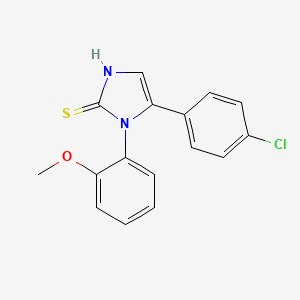
![2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2389217.png)
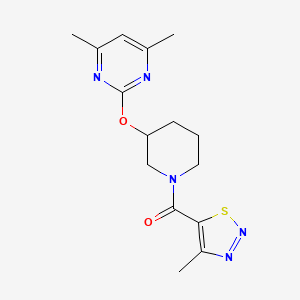
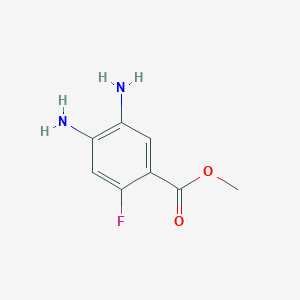
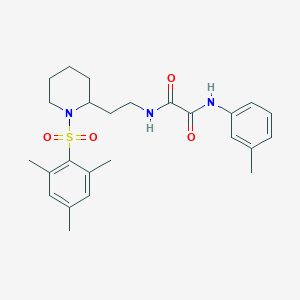
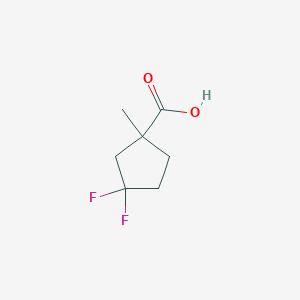
![5-fluoro-4-methyl-6-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2389228.png)
